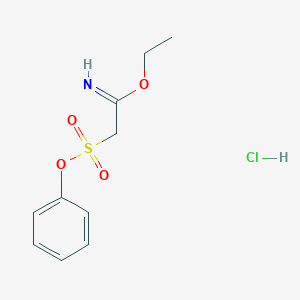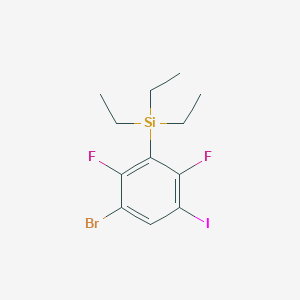
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- is a specialized organosilicon compound. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further bonded to a triethylsilane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of the triethylsilane group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine, fluorine, and iodine sources. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to handle the reactive halogen elements.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and electronic components due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, modulating its activity in various pathways. The triethylsilane group can also play a role in stabilizing the compound and enhancing its solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
- Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-
- Silane, (3-chloro-2,6-difluoro-5-iodophenyl)triethyl-
- Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-
Uniqueness
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- is unique due to its specific arrangement of halogen atoms on the phenyl ring, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and high reactivity.
Properties
CAS No. |
651027-10-0 |
|---|---|
Molecular Formula |
C12H16BrF2ISi |
Molecular Weight |
433.15 g/mol |
IUPAC Name |
(3-bromo-2,6-difluoro-5-iodophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-10(14)8(13)7-9(16)11(12)15/h7H,4-6H2,1-3H3 |
InChI Key |
UEGDQILRPSWQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=CC(=C1F)I)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

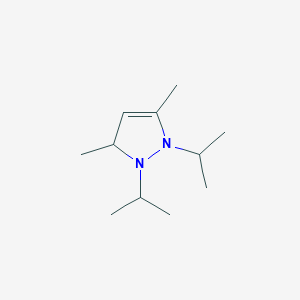
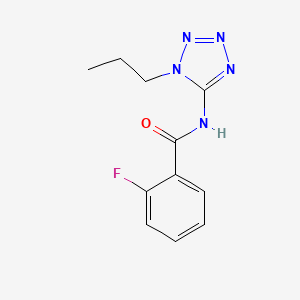
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
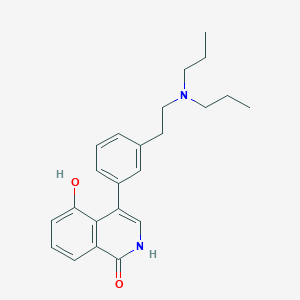

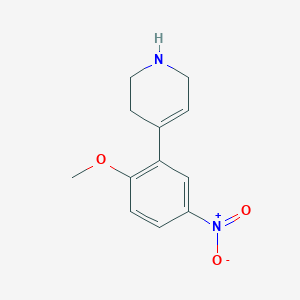
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
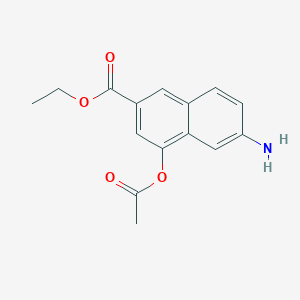
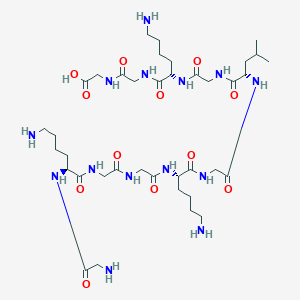
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
